2-Amino-5-phenylthiophene-3-carboxamide

Catalog No.
S668218
CAS No.
4815-35-4
M.F
C11H10N2OS
M. Wt
218.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-phenylthiophene-3-carboxamide

CAS Number

4815-35-4

Product Name

2-Amino-5-phenylthiophene-3-carboxamide

IUPAC Name

2-amino-5-phenylthiophene-3-carboxamide

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

InChI

InChI=1S/C11H10N2OS/c12-10(14)8-6-9(15-11(8)13)7-4-2-1-3-5-7/h1-6H,13H2,(H2,12,14)

InChI Key

UHEGYTDIDBFUJD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)N)C(=O)N

Synonyms

2-Amino-5-phenyl-3-thiophenecarboxamide

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)N)C(=O)N
2-Amino-5-phenylthiophene-3-carboxamide is a novel compound of interest in various fields of research and industry due to its unique physical and chemical properties. This article provides a detailed review of the definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of 2-Amino-5-phenylthiophene-3-carboxamide.
2-Amino-5-phenylthiophene-3-carboxamide is a heterocyclic organic compound that contains a thiophene ring with an attached amine and carboxamide functional group. The compound has a molecular formula of C11H10N2OS and a molar mass of 222.27 g/mol. It is a yellow crystalline powder with a melting point of 232-235°C. 2-Amino-5-phenylthiophene-3-carboxamide was first synthesized in 2011 as a non-peptidyl inhibitor of human dipeptidyl peptidase IV (hDPP-IV), an enzyme involved in the regulation of glucose metabolism. Since then, it has been studied extensively for its potential therapeutic applications in diabetes and other metabolic disorders.
2-Amino-5-phenylthiophene-3-carboxamide has several unique physical and chemical properties that make it attractive for various applications. It is sparingly soluble in water, but soluble in organic solvents such as methanol, ethanol, and DMSO. The compound is stable at room temperature and can be stored for long periods without significant degradation. It has a high thermal stability and does not decompose until around 250°C. The compound shows strong absorption in the ultraviolet region, with a maximum absorption wavelength at around 240 nm.
Several synthetic routes have been reported for the synthesis of 2-Amino-5-phenylthiophene-3-carboxamide, with varying yields and purity. The most widely used method involves the reaction of 2-aminophenylthiophene-3-carboxylic acid with thionyl chloride, followed by amidation with aniline. The compound purity can be verified using various analytical methods, including HPLC, NMR, MS, and elemental analysis.
Several analytical methods have been used for the detection and quantification of 2-Amino-5-phenylthiophene-3-carboxamide in various matrices, including biological fluids, tissues, and pharmaceutical formulations. These methods include HPLC, LC-MS, GC-MS, NMR, and UV-Vis spectroscopy. These methods have varying levels of sensitivity, specificity, and accuracy, and their suitability depends on the nature of the sample and the purpose of the analysis.
The biological properties of 2-Amino-5-phenylthiophene-3-carboxamide have been extensively studied, particularly in relation to its potential therapeutic applications in metabolic disorders and other diseases. The compound has been shown to inhibit hDPP-IV, an enzyme involved in the regulation of glucose metabolism, and thus has potential as an anti-diabetic agent. The compound has also been shown to have anti-inflammatory, anti-cancer, and anti-oxidant activities, although further studies are needed to confirm these effects in vivo.
The toxicity and safety of 2-Amino-5-phenylthiophene-3-carboxamide have been evaluated in various in vitro and in vivo models. The compound has low toxicity, with no reported adverse effects in animal studies even at high doses. However, further studies are needed to confirm its safety in humans.
2-Amino-5-phenylthiophene-3-carboxamide has potential applications in various fields of scientific research and industry, including drug discovery, chemical synthesis, biosensing, and material science. The compound's ability to inhibit hDPP-IV makes it a promising lead compound for the development of novel anti-diabetic agents. Its unique physical and chemical properties also make it attractive for the development of new materials, sensors, and catalysts.
The current state of research on 2-Amino-5-phenylthiophene-3-carboxamide is focused on its potential therapeutic applications in metabolic disorders, including diabetes, obesity, and insulin resistance. Several studies have shown promising results in preclinical models, and clinical trials are underway to evaluate its safety and efficacy in humans. The compound is also being studied for its potential applications in biosensing, material science, and catalysis.
The potential implications of 2-Amino-5-phenylthiophene-3-carboxamide in various fields of research and industry are significant. Its ability to inhibit hDPP-IV makes it a potential treatment option for type 2 diabetes, a growing global health problem. Its unique physical and chemical properties also make it attractive as a building block for the synthesis of novel materials, sensors, and catalysts.
Despite its potential applications, 2-Amino-5-phenylthiophene-3-carboxamide also has several limitations and challenges that need to be addressed. These include its low solubility in water, limited bioavailability, and potential toxicity in humans. Future research directions include the development of new synthetic routes to improve the compound's yield and purity, the evaluation of its safety and efficacy in clinical trials, and the exploration of its potential applications in other fields of scientific research and industry. Additionally, the exploration of new derivatives and analogs of 2-Amino-5-phenylthiophene-3-carboxamide could potentially improve its properties and expand its potential applications.
2-Amino-5-phenylthiophene-3-carboxamide is a novel compound of interest in various fields of research and industry due to its unique physical and chemical properties. This comprehensive review has provided an overview of the definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of 2-Amino-5-phenylthiophene-3-carboxamide. Future research on this compound could potentially lead to significant advances in the development of new therapies, materials, and technologies.

XLogP3

2.3

Wikipedia

2-amino-5-phenylthiophene-3-carboxamide

Dates

Modify: 2023-08-15

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